An In-depth Technical Guide to the Synthesis of 17-Deacetyl Vecuronium Bromide
An In-depth Technical Guide to the Synthesis of 17-Deacetyl Vecuronium Bromide
This guide provides a comprehensive overview of the synthetic pathway to 17-deacetyl vecuronium bromide, a key metabolite and impurity of the widely used neuromuscular blocking agent, vecuronium bromide. The synthesis is presented with a focus on the underlying chemical principles and experimental considerations crucial for researchers, scientists, and drug development professionals.
Introduction: The Significance of Vecuronium Bromide and its 17-Deacetyl Metabolite
Vecuronium bromide is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It is utilized in clinical settings as an adjunct to general anesthesia to facilitate endotracheal intubation and to induce skeletal muscle relaxation during surgical procedures.[3][4] The pharmacological activity of vecuronium bromide is primarily mediated by its competitive antagonism of acetylcholine at the nicotinic receptors located on the motor endplate.[2]
17-Deacetyl vecuronium bromide, also known as 17-hydroxyvecuronium, is a significant metabolite of vecuronium bromide.[5][6] Understanding the synthesis of this compound is critical for several reasons: it serves as a reference standard for impurity profiling in pharmaceutical-grade vecuronium bromide, and its synthesis provides insights into the stability and degradation pathways of the parent drug.[4][7] Furthermore, the 17-deacetylated metabolite itself exhibits neuromuscular blocking activity, although to a lesser extent than the parent compound.[6]
This guide will delineate a viable synthetic route to 17-deacetyl vecuronium bromide, which logically proceeds through the synthesis of vecuronium bromide followed by a selective deacetylation at the 17-position.
Synthetic Pathway Overview
The synthesis of 17-deacetyl vecuronium bromide is intrinsically linked to the synthesis of vecuronium bromide. The most common and industrially viable approach commences with epiandrosterone, a readily available steroid precursor. The overall strategy involves the construction of the di-piperidinyl substituted androstane core, followed by acetylation and selective quaternization, and finally, selective hydrolysis of the 17-acetate group.
Caption: Overall synthetic pathway from epiandrosterone to 17-deacetyl vecuronium bromide.
Detailed Synthesis of Vecuronium Bromide
The synthesis of vecuronium bromide is a multi-step process that requires careful control of stereochemistry. The following sections detail the key transformations.[1][8]
Preparation of Key Intermediates from Epiandrosterone
The synthesis begins with the conversion of epiandrosterone to a series of key intermediates. The yields and key reagents for these transformations are summarized in the table below.
| Step | Starting Material | Product | Key Reagents | Yield (%) | Reference |
| 1 | Epiandrosterone (II) | Epiandrosterone Sulfonyl Ester (III) | p-toluenesulfonyl chloride, pyridine | 95.7 | [1] |
| 2 | Epiandrosterone Sulfonyl Ester (III) | 5α-androst-2-en-17-one (IV) | 2,6-lutidine, dilute H₂SO₄ | 80.0 | [1] |
| 3 | 5α-androst-2-en-17-one (IV) | 17-acetoxy-5α-androstane-2,16-diene (V) | Isopropenyl acetate, p-toluenesulfonic acid | 83.3 | [1] |
| 4 | 17-acetoxy-5α-androstane-2,16-diene (V) | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | Hydrogen peroxide, phthalic anhydride | - | [1] |
| 5 | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | Piperidine | - | [1] |
| 6 | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | Potassium borohydride (KBH₄) | 94.6 | [1] |
| 7 | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) | Acetic anhydride, p-toluenesulfonic acid | 87.9 | [1] |
Experimental Protocols
-
Procedure: Epiandrosterone is dissolved in pyridine, and p-toluenesulfonyl chloride is added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for several hours. The product is isolated by precipitation in water, followed by filtration and washing.[1][2]
-
Causality: The tosylation of the 3β-hydroxyl group of epiandrosterone converts it into a good leaving group, facilitating the subsequent elimination reaction to form the C2-C3 double bond.
-
Procedure: The epiandrosterone sulfonyl ester (III) is heated in the presence of a base such as 2,6-lutidine or 2,4,6-collidine to induce elimination. The product is isolated by precipitation in dilute acid.[1][2]
-
Causality: The base abstracts the acidic proton at the C2 position, leading to the elimination of the tosylate group and the formation of the desired alkene.
-
Procedure: 5α-androst-2-en-17-one (IV) is reacted with isopropenyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid.[1]
-
Causality: This reaction proceeds via an enol intermediate at the 17-position, which is then acetylated by isopropenyl acetate to form the enol acetate at C17 and a double bond between C16 and C17.
-
Procedure: The diene (V) is treated with an oxidizing agent such as hydrogen peroxide in the presence of phthalic anhydride or with m-chloroperoxybenzoic acid (m-CPBA).[1][8]
-
Causality: The double bonds at C2-C3 and C16-C17 are stereoselectively epoxidized from the less hindered α-face of the steroid nucleus.
-
Procedure: The diepoxy intermediate (VI) is reacted with piperidine in the presence of water.[8][9]
-
Causality: Piperidine acts as a nucleophile, attacking the less substituted carbon of each epoxide ring, leading to a diaxial ring opening and the formation of the 2β,16β-dipiperidinyl-3α-hydroxy-17-one derivative.
-
Procedure: The ketone at the 17-position of (VII) is reduced using a reducing agent such as potassium borohydride in a suitable solvent like methanol.[1]
-
Causality: The borohydride delivers a hydride ion to the carbonyl carbon, predominantly from the less hindered α-face, resulting in the 17β-hydroxyl group.
-
Procedure: The diol (VIII) is acetylated using acetic anhydride in the presence of an acid catalyst or a base.[1][8]
-
Causality: Both the 3α and 17β hydroxyl groups are converted to their corresponding acetate esters.
Final Step: Quaternization to Vecuronium Bromide (I)
-
Procedure: The diacetylated intermediate (IX) is dissolved in a suitable solvent like acetone or diethyl ether and reacted with methyl bromide.[3][8]
-
Causality: The nitrogen atom of the piperidine ring at the 16β position is more sterically accessible and more nucleophilic than the one at the 2β position, leading to selective quaternization at the 16-position to yield vecuronium bromide.
Caption: Selective quaternization of the 16β-piperidine nitrogen.
Synthesis of 17-Deacetyl Vecuronium Bromide via Selective Hydrolysis
The synthesis of 17-deacetyl vecuronium bromide is achieved through the selective hydrolysis of the 17-acetate group of vecuronium bromide. The 17-acetoxy group is more susceptible to hydrolysis than the 3-acetoxy group.[10][11]
Rationale for Selective Hydrolysis
The differential reactivity of the two acetate groups can be attributed to steric and electronic factors. The 17β-acetate group is in a more sterically hindered environment compared to the 3α-acetate group. However, under basic conditions, the hydrolysis is favored at the 17-position. This selectivity can be controlled by carefully choosing the reaction conditions.
Experimental Protocol for Selective Hydrolysis
-
Procedure: Vecuronium bromide is dissolved in a suitable solvent system, such as methanol and water. A controlled amount of a base, like sodium hydroxide, is added. The reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the yield of the 17-deacetylated product while minimizing the formation of the 3,17-dihydroxy byproduct. The reaction is quenched by neutralization, and the product is isolated and purified.[10]
-
Self-Validation: The progress of the hydrolysis can be monitored by HPLC to ensure the desired level of conversion and to control the impurity profile. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Purification and Characterization
Purification of the final product, 17-deacetyl vecuronium bromide, is typically achieved by recrystallization or column chromatography.[3][12] Characterization is performed using a combination of techniques:
-
HPLC: To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. The molecular weight of 17-deacetyl vecuronium bromide is 595.71 g/mol .[4][5]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure, including the stereochemistry.
Conclusion
The synthesis of 17-deacetyl vecuronium bromide is a challenging yet well-defined process that leverages the established synthetic route to vecuronium bromide. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions, particularly during the selective hydrolysis step, are paramount to achieving a high yield and purity of the target compound. This guide provides the foundational knowledge and experimental framework for professionals engaged in the synthesis and analysis of vecuronium bromide and its related substances.
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